Blood Phenylalanine Reduction: Pegvaliase vs. Sapropterin + Diet at 2 Years
In a propensity score-matched analysis comparing adults with baseline blood Phe >600 μmol/L, pegvaliase treatment resulted in significantly lower mean blood Phe concentrations after 2 years compared to treatment with sapropterin + diet. The study used matched pairs (N=64) from pegvaliase clinical trials and a historical PKUDOS registry cohort [1].
| Evidence Dimension | Mean blood phenylalanine (Phe) concentration at 2 years |
|---|---|
| Target Compound Data | 427 μmol/L (N=64 matched pairs) |
| Comparator Or Baseline | Sapropterin + diet: 891 μmol/L (N=64 matched pairs) |
| Quantified Difference | 464 μmol/L lower (52% relative reduction) |
| Conditions | Propensity score-matched analysis of adult PKU patients with baseline blood Phe >600 μmol/L; data from pegvaliase phase 2/3 trials vs. PKUDOS registry |
Why This Matters
This 52% lower mean blood Phe concentration at 2 years demonstrates a substantial and durable advantage over sapropterin in patients with uncontrolled disease, directly impacting long-term clinical management and procurement decisions.
- [1] Long-term comparative effectiveness of pegvaliase versus standard of care comparators in adults with phenylketonuria. Mol Genet Metab. 2019;128(1-2):92-101. View Source
